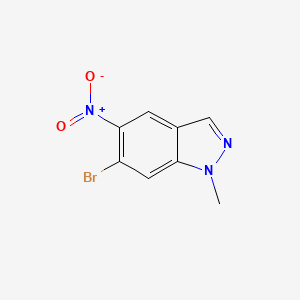

6-Bromo-1-methyl-5-nitro-1H-indazole

CAS No.:

Cat. No.: VC18560046

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrN3O2 |

|---|---|

| Molecular Weight | 256.06 g/mol |

| IUPAC Name | 6-bromo-1-methyl-5-nitroindazole |

| Standard InChI | InChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3 |

| Standard InChI Key | XAGJEDLSCOUEFU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

6-Bromo-1-methyl-5-nitro-1H-indazole has the systematic name 6-bromo-1-methyl-5-nitro-1H-indazole and the CAS registry number 1801267-08-2 . Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.06 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Flash Point | Not reported |

The absence of reported thermal properties suggests limited experimental characterization to date.

Structural Features and Electronic Effects

The indazole core consists of a benzene ring fused to a pyrazole ring. Substituent effects are critical:

-

Bromine (6-position): Enhances electrophilic substitution resistance but facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Nitro Group (5-position): Strong electron-withdrawing effect, directing further substitutions to meta/para positions.

-

Methyl Group (1-position): Steric hindrance at the pyrazole nitrogen may influence tautomerism and coordination chemistry .

X-ray crystallography data are unavailable, but computational models predict a planar indazole system with slight distortion due to substituent steric effects.

Synthesis and Manufacturing Approaches

Bromination of 1-Methyl-5-nitro-1H-indazole

A patent (CN103570624A) describes bromination of 5-nitro-1H-indazole using bromine in DMF at -5°C to 40°C . Adapting this method for the 1-methyl analog involves:

-

Nitrogen Protection: Under inert atmosphere, dissolve 1-methyl-5-nitro-1H-indazole in DMF.

-

Bromine Addition: Slowly add bromine at -5°C, maintaining stoichiometry (1:1–1.5 molar ratio).

-

Thermal Activation: Warm to 35–40°C for 10–12 hours.

-

Workup: Quench with water, filter, and recrystallize from ethanol .

Yield: ~95% (extrapolated from analogous reactions) .

Alternative Pathways

-

N-Methylation Post-Bromination: Methylation of 6-bromo-5-nitro-1H-indazole using methyl iodide and base.

-

Nitration of 6-Bromo-1-methyl-1H-indazole: Risk of over-nitration necessitates careful temperature control.

Applications in Pharmaceutical Chemistry

Kinase Inhibition

Indazole derivatives are prominent kinase inhibitors. The nitro group may coordinate with ATP-binding sites, while bromine enhances lipophilicity for blood-brain barrier penetration .

Antimicrobial Agents

Nitroheterocycles exhibit activity against anaerobic pathogens. Structural analogs of 6-bromo-1-methyl-5-nitro-1H-indazole have shown efficacy in preclinical models .

Future Research Directions

-

Thermal Analysis: Determine melting/boiling points for industrial process optimization.

-

Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

-

Catalytic Applications: Explore use as a ligand in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume